molecular formula C26H19F3N4O2 B2985101 2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 931929-53-2

2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2985101
CAS No.: 931929-53-2
M. Wt: 476.459
InChI Key: JRUMQQOGHSESNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide features a pyrazolo[4,3-c]quinolin core substituted with two fluorinated benzyl groups and an acetamide side chain. Its molecular formula is C₂₆H₁₈F₃N₄O₂, with a molecular weight of 491.45 g/mol. The fluorine atoms enhance lipophilicity and metabolic stability, while the quinoline core may facilitate π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O2/c27-18-7-5-16(6-8-18)12-30-24(34)15-33-26(35)21-14-32(13-17-3-1-2-4-22(17)29)23-10-9-19(28)11-20(23)25(21)31-33/h1-11,14H,12-13,15H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUMQQOGHSESNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C5=C2C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazoloquinoline core.
  • Fluorine substitutions that enhance its pharmacological profile.
  • An acetamide moiety that may contribute to its biological activity.

Table 1: Structural Characteristics

ComponentDescription
Core StructurePyrazolo[4,3-c]quinoline
Substituents8-Fluoro, 2-Fluorobenzyl, 4-Fluorobenzyl
Functional GroupsAcetamide

Anticancer Activity

Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, certain pyrazoloquinoline derivatives have shown potent inhibitory effects against various cancer cell lines. The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been highlighted, with IC50 values demonstrating effective cellular proliferation inhibition in human tumor cell lines such as HeLa and HCT116 .

Anti-inflammatory Effects

The compound's structural analogs have been explored for their anti-inflammatory properties. Studies suggest that the incorporation of fluorine atoms enhances the selectivity and potency against cyclooxygenase-2 (COX-II), which is crucial in mediating inflammatory responses. The IC50 values for related compounds have been reported as low as 0.011 μM, indicating strong anti-inflammatory potential .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes involved in cell proliferation and inflammation.
  • Modulation of signaling pathways associated with tumor growth and inflammatory responses.

Case Studies and Research Findings

  • Inhibition of CDKs : A study demonstrated that pyrazoloquinoline derivatives significantly inhibited CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively . This suggests that the target compound may possess similar inhibitory capabilities.
  • Selectivity Towards COX-II : Another investigation into structurally related compounds revealed enhanced selectivity towards COX-II with minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory agents .
  • Antifungal Activity : The compound’s derivatives were also evaluated for antifungal activity against various strains, showing promising results in inhibiting growth compared to standard antifungal agents .

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry: Fluorinated pyrazoloquinoline derivatives like the target compound are promising scaffolds for kinase inhibitors or GPCR modulators due to their balanced lipophilicity and hydrogen-bonding capacity.
  • Lumping Strategy : While similar compounds may be grouped for computational studies (e.g., metabolic pathway predictions), their structural nuances necessitate individual evaluation for biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.